molecular formula C8H3ClKNO3 B14032113 Potassium 5-chlorobenzo[D]oxazole-2-carboxylate

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate

Cat. No.: B14032113
M. Wt: 235.66 g/mol
InChI Key: PNWKXWDBLXRILF-UHFFFAOYSA-M
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Description

Potassium 5-chlorobenzo[d]oxazole-2-carboxylate is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at the 5-position and a carboxylate group at the 2-position, complexed with potassium. This compound is part of a broader class of benzo[d]oxazole derivatives, which are of significant interest in medicinal chemistry due to their bioactivity, particularly as enzyme inhibitors and anticancer agents .

Properties

Molecular Formula

C8H3ClKNO3

Molecular Weight

235.66 g/mol

IUPAC Name

potassium;5-chloro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C8H4ClNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

PNWKXWDBLXRILF-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthesis of 5-chlorobenzo[D]oxazole-2-carboxylic acid (Parent Acid)

The synthesis of the parent acid is a prerequisite step. Benzoxazole derivatives, including 5-chlorobenzo[D]oxazole-2-carboxylic acid, are typically synthesized via condensation reactions involving 2-aminophenol derivatives and carboxylic acid derivatives or aldehydes under oxidative or dehydrative conditions.

Common Synthetic Routes:

Conversion to this compound

The potassium salt is prepared by neutralizing 5-chlorobenzo[D]oxazole-2-carboxylic acid with potassium hydroxide or potassium carbonate under controlled conditions.

Typical Procedure:

  • Dissolve 5-chlorobenzo[D]oxazole-2-carboxylic acid in a mixture of water and a polar organic solvent such as methanol.

  • Add an equimolar or slight excess amount of potassium hydroxide solution slowly with stirring at ambient to moderate temperature (25–60°C).

  • Maintain the reaction for 2–6 hours to ensure complete neutralization and salt formation.

  • Remove solvents under reduced pressure.

  • Purify the potassium salt by recrystallization from ethanol/water mixtures or by drying under vacuum.

This method is analogous to the preparation of the sodium salt, which involves saponification of the methyl ester precursor under alkaline conditions.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Water/methanol (1:1 v/v) Enhances solubility of acid and base
Base Potassium hydroxide (KOH) Stoichiometric or slight excess
Temperature 25–60°C Higher temperature accelerates reaction
Reaction time 2–6 hours Monitored by TLC or HPLC
Purification Recrystallization from ethanol/water Ensures >95% purity
Monitoring techniques TLC (silica gel, ethyl acetate/hexane 3:7), HPLC (C18 column) Confirms reaction progress and purity

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • [^1H NMR (DMSO-d6)](pplx://action/followup): The oxazole proton appears as a singlet at approximately δ 8.2 ppm. Absence of methyl ester peaks (~3.9 ppm) confirms complete hydrolysis.

  • [^13C NMR](pplx://action/followup): The carboxylate carbon resonates near δ 165 ppm, confirming the presence of the carboxylate group.

Mass Spectrometry (MS)

  • ESI-MS (negative mode): Molecular ion peak observed at m/z 198.57 corresponding to [M–K]^– or [M–H]^– depending on ionization conditions.

Elemental Analysis

Element Calculated (%) Typical Found (%)
Carbon (C) 43.8 ~43.5
Hydrogen (H) 1.8 ~1.7
Nitrogen (N) 6.8 ~6.7
Chlorine (Cl) 16.5 ~16.3

Deviations may arise due to residual solvents or incomplete purification.

Other Techniques

  • UV-Vis Spectroscopy: Characteristic absorption maxima near 275 nm for the benzoxazole ring.

  • X-Ray Crystallography: Confirms molecular structure and potassium coordination environment if crystals are available.

Purification Strategies

  • Recrystallization: Ethanol/water (3:1) mixtures effectively remove impurities and unreacted starting materials.

  • Ion-Exchange Chromatography: Using Dowex 50WX8 resin to remove residual potassium ions or byproducts.

  • Reverse-Phase HPLC: For high-purity applications (>99%), gradient elution on C18 columns is employed.

Research Findings and Applications

Stability

The potassium salt exhibits enhanced aqueous solubility compared to the parent acid and methyl ester forms. However, it may undergo hydrolysis of the oxazole ring under strongly alkaline conditions (pH > 9) or prolonged storage, detectable by loss of UV absorbance at 275 nm and changes in NMR spectra.

Synthetic Utility

The carboxylate moiety in this compound serves as a directing group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, to generate diverse 5-substituted benzoxazole derivatives with potential biological activities.

Scalability and Green Chemistry

  • Flow Chemistry: Continuous hydrolysis of methyl ester precursors in microreactors improves yield (>90%) and reduces impurities.

  • Green Solvents: Replacement of methanol with safer solvents like cyclopentyl methyl ether (CPME) is under investigation to minimize environmental impact.

  • Process Analytical Technology (PAT): In-line FTIR monitoring enables real-time control of ester-to-carboxylate conversion.

Summary Table of Preparation Methods

Step Method/Condition Yield (%) Notes
Synthesis of parent acid Condensation of 2-aminophenol + acid/derivative, acidic or oxidative conditions 50–80 Yield depends on method and substituents
Hydrolysis of methyl ester KOH in water/methanol (1:1), 60–80°C, 4–6 h >80 Monitored by TLC/HPLC, complete conversion critical
Salt formation Neutralization with KOH, room temp to 60°C, 2–6 h >90 Purification by recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 5-chlorobenzo[d]oxazole-2-carboxylate is a chemical compound with the molecular formula C8H3ClKNO3C_8H_3ClKNO_3 . It is also referred to as this compound .

Scientific Research Applications
While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context regarding its use in chemical synthesis:

  • Synthesis of Benzoxazoles and Derivatives Benzoxazole derivatives have been synthesized using 2-aminophenol with substrates like aldehydes . Benzoxazoles have demonstrated cytotoxic activity against cancer cell lines .
  • Reactions of 5-Chloroisoxazoles : 5-Chloroisoxazoles can be used as a starting material for the preparation of amides, anhydrides, esters and thioesters of 2H-azirine-2-carboxylic acids .

Benzoxazole Derivatives as VEGFR-2 Inhibitors
Benzoxazole derivatives have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

  • Anti-proliferative activities : Benzoxazole derivatives have high inhibitory activities towards breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . For example, compound 14i displayed a strong anti-proliferative effect against the HepG2 cell line, even more so than the reference drug, sorafenib . Compound 14l also strongly inhibited the MCF-7 and HepG2 proliferation .
  • VEGFR-2 inhibitory effect: Compound 14o exhibited a potent VEGFR-2 inhibitory effect, comparable to sorafenib . Additionally, compounds 14b and 14l showed promising effects . Compound 14b also reduced proliferation and migratory potential of human umbilical vascular endothelial cells (HUVEC) .

Mechanism of Action

The mechanism of action of potassium 5-chlorobenzo[D]oxazole-2-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Bioactivity

Halogen-Substituted Benzo[d]oxazole Derivatives
  • 5-Chloro vs. 5-Methyl Derivatives :
    • 5-Chloro Derivatives : Exhibit moderate to low anticancer activity. For example, compound 13b (a 5-chloro derivative with a terminal 3-chlorophenyl arm) showed an IC50 of 26.31 μM against MCF-7 cells, while other 5-chloro derivatives (e.g., 12k) had IC50 values up to 102.10 μM .
    • 5-Methyl Derivatives : Demonstrated superior potency, with IC50 values ranging from 10.50 to 74.30 μM against cancer cell lines. The methyl group at the 5-position likely enhances hydrophobic interactions with biological targets .
    • Unsubstituted Derivatives : Intermediate activity (IC50: 25.47–53.01 μM), suggesting that electron-donating groups (e.g., methyl) enhance activity more than electron-withdrawing groups (e.g., chloro) .
Metal Salts: Potassium vs. Sodium Carboxylates
  • Sodium 5-Chlorobenzo[d]oxazole-2-Carboxylate: Used in research applications with >97% purity. Solubility requires preparation in solvents like DMSO or ethanol, with storage at -80°C for long-term stability .
Ester Derivatives: Methyl and Ethyl Esters
  • Methyl 5-Chlorobenzo[d]oxazole-2-Carboxylate :
    • Commercial availability varies, with prices ranging from €87.00/100mg to €1,004.00/1g .
    • Safety Causes skin/eye irritation (H315, H319, H335) .
  • Ethyl 5-Chlorobenzo[d]oxazole-2-Carboxylate :
    • Higher boiling point (320.5°C) and density (1.359 g/cm³) compared to methyl esters, reflecting increased molecular weight and hydrophobicity .

Heterocyclic Analogs: Oxazole vs. Thiazole and Isoxazole

  • Used in diverse research applications, though direct bioactivity comparisons are lacking .
  • Isoxazole Derivatives (e.g., 5-Chlorobenzo[d]isoxazol-3-ol) :
    • Demonstrated neuroactive properties, such as modulating D-serine levels in rats. Structural differences (oxygen vs. nitrogen positioning) may limit direct comparisons with oxazole carboxylates .

Biological Activity

Potassium 5-chlorobenzo[D]oxazole-2-carboxylate is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Overview of Benzoxazole Derivatives

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their extensive range of biological activities. The structural features of these compounds allow them to interact favorably with various biological targets, making them potential candidates for drug development. Specifically, the presence of halogen substitutions, such as chlorine, enhances their biological efficacy.

Biological Activities

1. Antimicrobial Activity

Benzoxazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds containing the benzoxazole scaffold can inhibit the growth of various bacterial strains. For instance, studies have shown that derivatives with chlorine substitutions can effectively target Gram-positive and Gram-negative bacteria.

CompoundBacterial Growth Inhibition (mm)Reference
1520 (S. aureus)
1618 (E. coli)
Amoxicillin30 (S. aureus)

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. For example, cytotoxicity assays demonstrated that certain benzoxazole derivatives could significantly inhibit the proliferation of human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells.

In a study by Thakral et al., a related compound exhibited an IC50 value of 1.54 μM against human prostate carcinoma cells, indicating strong cytotoxic activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.32 μM) .

3. Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazole derivatives are also well-documented. Compounds such as 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid have shown significant anti-inflammatory activity with an IC50 value comparable to ibuprofen . This suggests that this compound may possess similar properties.

4. Antioxidant Activity

Benzoxazoles are also recognized for their antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic potential in preventing cellular damage associated with various diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Substituents on the benzoxazole ring play a crucial role in modulating its activity:

  • Chlorine Substitution: Enhances antimicrobial and anticancer activities.
  • Carboxylate Group: Contributes to solubility and bioavailability.

Research has shown that specific substitutions can lead to improved potency against targeted biological pathways, emphasizing the importance of SAR studies in drug design .

Case Studies

Several studies have focused on the biological evaluation of benzoxazole derivatives:

  • Layek et al. (2020) explored a series of oxazoles and identified several potent inhibitors with desirable pharmacokinetic profiles in preclinical models .
  • Thakral et al. (2022) synthesized halogenated phenylbenzoxazoles and evaluated their anti-inflammatory and cytotoxic properties, revealing promising candidates for further development .

Q & A

Q. What are the common synthetic routes for preparing Potassium 5-chlorobenzo[D]oxazole-2-carboxylate?

  • Methodological Answer : The potassium salt is typically synthesized via saponification of its ethyl ester precursor (e.g., ethyl 5-chlorobenzo[d]oxazole-2-carboxylate, CAS 27383-93-3) using potassium hydroxide. The ester itself is prepared by cyclizing 5-chloro-2-mercaptobenzoxazole (CAS 22876-19-3) with ethyl chloroformate under basic conditions. Key steps include refluxing in dichloromethane (DCM) with a base like KOH, followed by neutralization to isolate the potassium carboxylate .

Q. Example Protocol :

  • React 5-chloro-2-mercaptobenzoxazole (1.0 equiv) with ethyl chloroformate (1.2 equiv) in DCM.
  • Add KOH (2.0 equiv) and reflux for 3–6 hours.
  • Acidify with HCl, extract the ester, then hydrolyze with aqueous KOH to yield the potassium salt.

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the benzooxazole core and carboxylate group. For example, the ester precursor (ethyl 5-chlorobenzo[d]oxazole-2-carboxylate) shows characteristic peaks at δ 1.4 ppm (CH3_3) and δ 4.4 ppm (CH2_2) in 1^1H NMR .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., C8_8H4_4ClNO3_3 for the acid form, m/z calc. 197.9854, observed 197.9852) .
  • Melting Point : The free acid derivative (5-chlorobenzo[d]oxazole-2-carboxylic acid) has a reported melting point of 280–285°C, while the potassium salt may exhibit higher thermal stability .

Q. What are the key applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a precursor for bioactive molecules, such as benzothiazole/benzoxazole derivatives with kinase inhibition or antimicrobial activity. For example, structurally similar compounds (e.g., 5-chlorobenzo[d]thiazole derivatives) exhibit IC50_{50} values <25 μM in phosphorylase inhibition assays . Applications include:
  • Designing enzyme inhibitors via carboxylate group functionalization.
  • Serving as a ligand in metal-organic frameworks (MOFs) for catalytic studies.

Advanced Research Questions

Q. How can the cyclization step in synthesizing the benzooxazole core be optimized to improve yield?

  • Methodological Answer : Cyclization efficiency depends on:
  • Base Selection : Alkali metal hydroxides (e.g., KOH) or lead acetate enhance ring closure. In tizanidine synthesis, K2_2CO3_3 in DCM at 40°C achieved 95% yield for analogous structures .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to DCM.
  • Catalyst Use : Transition-metal catalysts (e.g., CuI) can accelerate heterocycle formation but require rigorous purity controls.

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Variations arise from:
  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) affect crystal packing.
  • Purity : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes impurities like unreacted thiourea derivatives .
  • Analytical Calibration : Cross-validate NMR shifts with computational models (e.g., DFT calculations) and reference standards from peer-reviewed syntheses .

Q. What strategies mitigate low yields during carboxylation to form the potassium salt?

  • Methodological Answer :
  • Reaction Stoichiometry : Use excess KOH (2.5–3.0 equiv) to ensure complete deprotonation of the carboxylic acid.
  • Temperature Control : Saponification at 60–70°C prevents decarboxylation, a common side reaction.
  • Byproduct Removal : Extract the potassium salt with hot ethanol, leaving unreacted ester in the organic phase .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend:
  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Light Exposure : Amber vials reduce photolytic cleavage of the benzooxazole ring.
  • Humidity : Desiccants (e.g., silica gel) maintain integrity, as moisture can hydrolyze the carboxylate back to the acid .

Data Contradiction Analysis

Parameter Reported Value A Reported Value B Resolution Strategy
Melting Point (°C)280–285 (Free Acid) 278–283 (Ester) Verify purity via HPLC (>98%) and DSC.
HRMS (m/z)197.9852 (Observed) 197.9848 (Literature)Recalibrate instrument with certified standards.
Reaction Yield (%)95% (Analogous Synthesis) 72% (Unoptimized)Optimize base concentration and solvent.

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